An In-depth Technical Guide to 6-Chloro-2-(trifluoromethyl)pyrimidin-4-amine: Properties, Synthesis, and Applications in Drug Discovery
An In-depth Technical Guide to 6-Chloro-2-(trifluoromethyl)pyrimidin-4-amine: Properties, Synthesis, and Applications in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the physical, chemical, and biological properties of 6-Chloro-2-(trifluoromethyl)pyrimidin-4-amine. It details experimental protocols for its synthesis and analysis and explores its crucial role as a building block in the development of therapeutic agents.
Core Properties
6-Chloro-2-(trifluoromethyl)pyrimidin-4-amine is a halogenated pyrimidine derivative that serves as a key intermediate in medicinal chemistry. Its trifluoromethyl group and chlorine atom impart unique electronic properties that are advantageous for drug design, enhancing metabolic stability and enabling further chemical modifications.
Identifiers and General Properties
| Property | Value | Reference |
| CAS Number | 1480-66-6 | [1] |
| Molecular Formula | C₅H₃ClF₃N₃ | [1] |
| Molecular Weight | 197.54 g/mol | [1] |
| IUPAC Name | 6-chloro-2-(trifluoromethyl)pyrimidin-4-amine | [1] |
| Canonical SMILES | C1=C(N=C(N=C1Cl)C(F)(F)F)N | [1] |
| InChIKey | UQLPLJKPRIYXRJ-UHFFFAOYSA-N | [1] |
Physicochemical Properties
Below is a summary of the key experimental and computed physicochemical properties of 6-Chloro-2-(trifluoromethyl)pyrimidin-4-amine.
| Property | Value | Data Type | Reference |
| Melting Point | 148-150 °C | Experimental | |
| Boiling Point | ~295.8 °C | Estimated | |
| XLogP3 | 1.7 | Computed | [1] |
| pKa | -3.34 | Estimated | |
| Solubility | Data not available |
Chemical Synthesis and Reactivity
The primary synthetic route to 6-Chloro-2-(trifluoromethyl)pyrimidin-4-amine involves the regioselective amination of a dichlorinated pyrimidine precursor. The compound's reactivity is characterized by the susceptibility of the chlorine atom at the 6-position to nucleophilic aromatic substitution (SNAr), making it a versatile scaffold for chemical elaboration.
Synthetic Workflow
The following diagram illustrates a typical experimental workflow for the synthesis and purification of 6-Chloro-2-(trifluoromethyl)pyrimidin-4-amine.
Experimental Protocol: Synthesis
A common method for the synthesis of 6-Chloro-2-(trifluoromethyl)pyrimidin-4-amine is through a two-step process starting from 2-(trifluoromethyl)pyrimidine.
Step 1: Chlorination to form 4,6-Dichloro-2-(trifluoromethyl)pyrimidine
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Reactants: 2-(Trifluoromethyl)pyrimidine, Phosphorus oxychloride (POCl₃), and N,N-diethylaniline (as a catalyst).
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Procedure: The reactants are refluxed at 110-120°C for 6-8 hours.
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Work-up: The excess POCl₃ is removed by distillation to yield the intermediate, 4,6-dichloro-2-(trifluoromethyl)pyrimidine.
Step 2: Regioselective Amination
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Reactants: 4,6-Dichloro-2-(trifluoromethyl)pyrimidine, aqueous ammonia (NH₃), and N-methyl-2-pyrrolidone (NMP) as the solvent.
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Procedure: The reaction mixture is heated to 100°C for 10-12 hours under a nitrogen atmosphere. The electron-withdrawing trifluoromethyl group activates the pyrimidine ring, facilitating selective nucleophilic substitution at the 4-position.
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Yield: This step typically yields the target compound in the range of 70-80%.
Experimental Protocol: Purification
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Silica Gel Chromatography: The crude product is purified using silica gel column chromatography with a mobile phase of ethyl acetate and petroleum ether.
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Recrystallization: Further purification can be achieved by recrystallization from an ethanol/water mixture to obtain a crystalline solid.
Analytical Characterization
The identity and purity of 6-Chloro-2-(trifluoromethyl)pyrimidin-4-amine are typically confirmed using spectroscopic methods.
| Technique | Key Data |
| ¹H NMR (400 MHz, DMSO-d₆) | δ 8.45 (s, 1H, NH₂), 7.02 (s, 1H, pyrimidine-H) |
| ¹⁹F NMR | δ -63.5 (s, CF₃) |
Role in Drug Discovery and Development
6-Chloro-2-(trifluoromethyl)pyrimidin-4-amine is a valuable building block in the synthesis of more complex heterocyclic compounds with potential therapeutic applications. Its primary use is in the development of receptor antagonists for various diseases.
Logical Workflow in Drug Discovery
The following diagram outlines the role of 6-Chloro-2-(trifluoromethyl)pyrimidin-4-amine in a typical drug discovery pipeline.
Key Therapeutic Targets
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Adenosine A₂A Receptor Antagonists: This compound is a key intermediate in the synthesis of antagonists for the adenosine A₂A receptor, which are being investigated for the treatment of Parkinson's disease.[2][3][4][5] The pyrimidine core serves as a scaffold for building molecules that can effectively block the receptor's activity.
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CCR4 Antagonists: It is also utilized in the development of C-C chemokine receptor type 4 (CCR4) antagonists. These antagonists have potential applications in treating various cancers and allergic diseases like asthma by modulating immune responses.
Safety and Handling
6-Chloro-2-(trifluoromethyl)pyrimidin-4-amine should be handled with appropriate safety precautions in a laboratory setting.
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GHS Hazard Statements:
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Handling: Use in a well-ventilated area, and wear protective gloves, clothing, and eye/face protection. Avoid breathing dust, fumes, gas, mist, vapors, or spray.
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Storage: Store in a dry, well-ventilated place. Keep the container tightly closed.
Conclusion
6-Chloro-2-(trifluoromethyl)pyrimidin-4-amine is a fundamentally important building block for the synthesis of a variety of heterocyclic compounds with significant potential in drug discovery. Its well-defined reactivity and the advantageous properties conferred by its trifluoromethyl and chloro substituents make it a valuable tool for medicinal chemists. This guide provides a solid foundation of its properties and synthetic methodologies to aid researchers in its effective utilization for the development of novel therapeutics.
References
- 1. 6-Chloro-2-(trifluoromethyl)pyrimidin-4-amine | C5H3ClF3N3 | CID 245271 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Discovery of Novel Dual Adenosine A2A and A1 Receptor Antagonists with 1H-Pyrazolo[3,4-d]pyrimidin-6-amine Core Scaffold as Anti-Parkinson’s Disease Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Synthesis of N-pyrimidinyl-2-phenoxyacetamides as adenosine A2A receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Design, synthesis, and biological evaluation of triazole-pyrimidine-methylbenzonitrile derivatives as dual A2A/A2B adenosine receptor antagonists - PMC [pmc.ncbi.nlm.nih.gov]
